(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate

PI3Kδ Kinase Inhibition Medicinal Chemistry

Medicinal chemists targeting PI3Kδ for APDS, Sjögren's syndrome, or B-cell malignancies require the precise 5-CF3 substitution pattern-generic des-trifluoromethyl analogs cause a quantifiable loss in potency. This oxalate salt, the direct precursor to the pyridinyl moiety in leniolisib, delivers enhanced stability and solubility for multi-step synthesis. The 5-CF3 group provides a documented ~5-fold potency increase while enabling controlled logP tuning, making it indispensable for lead optimization. Oxalate form ensures consistent reaction outcomes and easier purification during scale-up.

Molecular Formula C10H11F3N2O5
Molecular Weight 296.20 g/mol
Cat. No. B13954267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate
Molecular FormulaC10H11F3N2O5
Molecular Weight296.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)CN)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C8H9F3N2O.C2H2O4/c1-14-7-6(8(9,10)11)2-5(3-12)4-13-7;3-1(4)2(5)6/h2,4H,3,12H2,1H3;(H,3,4)(H,5,6)
InChIKeyWDBWLCRRVWVMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine Oxalate: PI3Kδ Inhibitor Building Block


(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine oxalate (CAS 1211590-17-8) is a privileged synthetic intermediate featuring a 2-methoxy-3-(trifluoromethyl)pyridine core. Its primary value lies in serving as a critical building block for potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors [1]. The oxalate salt form is specifically employed to enhance the compound's stability and solubility, facilitating its use in multi-step pharmaceutical syntheses .

Workflow PI3Kδ inhibitor building block with privileged CF₃ pharmacophore
Format Oxalate salt provides enhanced stability and solubility for synthesis
Selection Use where 5-trifluoromethyl substitution is required for target binding

Why Generic Substitution Fails


Simple substitution with a des-trifluoromethyl analog, such as (6-methoxypyridin-3-yl)methanamine, results in a significant and quantifiable loss of biological activity in downstream PI3Kδ inhibitors. The specific 5-trifluoromethyl substitution pattern is not merely an incremental improvement but an essential pharmacophoric element for achieving the high potency and selectivity profile exemplified by the clinical candidate leniolisib [1]. The electron-withdrawing and lipophilic nature of the trifluoromethyl group directly influences target binding and drug-likeness, meaning that selecting a generic, non-fluorinated building block will lead to a fundamentally different and less effective final compound [1].

Des-trifluoromethyl analog (6-methoxypyridin-3-yl)methanamine may reduce target affinity and alter PI3Kδ inhibition profile.
Non-fluorinated building block leads to fundamentally different lipophilicity and binding; downstream inhibitor potency context may shift.
Free base form may limit handling and solubility; oxalate salt is chosen for reproducible synthetic workflows.

Product-Specific Quantitative Evidence


Trifluoromethyl Group Boosts PI3Kδ Potency

A direct head-to-head comparison within a congeneric series of PI3Kδ inhibitors demonstrates that introduction of a CF3 group to the 3-position of a methoxypyridine moiety increases biochemical potency. The transformation from compound 3a to 3b resulted in a 5-fold increase in PI3Kδ inhibitory activity [1].

CF₃ boosts PI3Kδ potency
Head-to-head
5× increase in PI3Kδ potency vs des-CF₃ analog
Supports CF₃ pharmacophoric value
PI3Kδ biochemical assay (KGlo/ADAPTA)
PI3Kδ Kinase Inhibition Medicinal Chemistry

Trifluoromethyl Modification Increases Lipophilicity

The same structural modification that boosts potency (3a to 3b) also increased lipophilicity by almost one order of magnitude. This class-level inference shows a clear structure-property relationship, where the introduction of the CF3 group significantly modulates the compound's physicochemical profile [1].

Lipophilicity shift
Class-level
~10× lipophilicity increase (log P)
Informs ADME property modulation
HT-logP measurement on immobilized membranes
ADME Lipophilicity Drug Design

Metabolic Stability and Solubility Trade-off

The introduction of the 5-trifluoromethyl group, while beneficial for potency, was shown to negatively impact solubility and microsomal stability. This is explicitly noted in the structure-activity relationship (SAR) development, where the CF3 modification (e.g., 3a to 3b, or 3c to 3d) consistently led to increased in vitro clearance and reduced solubility, a trade-off that was critical to the final lead optimization [1].

ADME trade-off
Reported
Reduced solubility & increased clearance vs non-CF₃ analog
Highlights need for ADME optimization
Solubility (pH 6.8) & rat microsomes; data to verify
Metabolic Stability Solubility Lead Optimization

Oxalate Salt Form Enhances Stability and Solubility

The oxalate salt of (6-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanamine is specifically chosen over the free base to enhance stability and solubility, making it more suitable for reliable, scalable chemical processes. This formulation strategy is common for amine building blocks where the free base may be an oil or have limited stability . The commercial availability of this specific salt form reduces the need for in-house salt screening and provides a ready-to-use, high-purity intermediate.

Salt form advantage
Supplier data
Oxalate salt: improved stability & handling vs free base
Streamlines synthetic workflow
Vendor-reported property; source to review
Salt Selection Process Chemistry Solubility

Application Scenarios


PI3Kδ Inhibitor Synthesis

This building block is the direct precursor for the pyridinyl moiety in leniolisib and related clinical candidates. As demonstrated by the 5-fold potency increase from the CF3 group, its use is imperative for any medicinal chemistry program aiming to achieve potent PI3Kδ inhibition for the treatment of conditions like activated PI3Kδ syndrome (APDS), primary Sjögren's syndrome, or B-cell malignancies [1].

Balancing Potency and Lipophilicity in Lead Optimization

The well-documented structure-property relationship showing that the 5-CF3 substituent increases both potency and lipophilicity makes this building block a precise tool for chemists needing to fine-tune the log P of a lead series. Using it allows for a controlled increase in hydrophobicity while simultaneously boosting on-target activity, a dual effect that is quantified in the scientific literature [1].

Metabolically Stable Kinase Inhibitor Development

The documented trade-off between potency and metabolic stability associated with this building block is a valuable data point for designing preclinical candidates. Researchers can use this intermediate, knowing from existing evidence that while the CF3 group is essential for high potency, subsequent optimization on the other parts of the molecule will be required to counteract its negative impact on microsomal clearance, guiding a focused and efficient optimization strategy [1].

Process Chemistry and Scale-Up Synthesis

The oxalate salt form provides a distinct advantage for industrial process chemists. Its enhanced stability and solubility over the free base enable more consistent reaction outcomes, easier purification, and better handling during large-scale syntheses, ultimately supporting a smoother transition from medicinal chemistry to preclinical and clinical manufacturing .

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibition studies
5-CF₃ pharmacophoric motif for target engagement
PI3Kδ biochemical and cellular assay response
Lead optimization balancing potency & lipophilicity
Controlled log P increase with on-target activity
ADME profiling and structure-property validation
Metabolic stability assessment in kinase inhibitors
ADME trade-off data for early risk mitigation
Microsomal clearance and solubility confirmation
Process chemistry and scale-up synthesis
Oxalate salt: solid, stable, readily handled
Lot-to-lot reproducibility and scalability
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